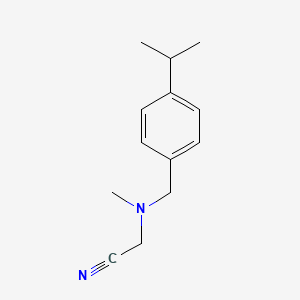

2-((4-Isopropylbenzyl)(methyl)amino)acetonitrile

Descripción

2-((4-Isopropylbenzyl)(methyl)amino)acetonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of aminoacetonitrile, characterized by the presence of an isopropylbenzyl group and a methylamino group attached to the acetonitrile moiety

Propiedades

Fórmula molecular |

C13H18N2 |

|---|---|

Peso molecular |

202.30 g/mol |

Nombre IUPAC |

2-[methyl-[(4-propan-2-ylphenyl)methyl]amino]acetonitrile |

InChI |

InChI=1S/C13H18N2/c1-11(2)13-6-4-12(5-7-13)10-15(3)9-8-14/h4-7,11H,9-10H2,1-3H3 |

Clave InChI |

BZPWMTODXPJQPQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC=C(C=C1)CN(C)CC#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Isopropylbenzyl)(methyl)amino)acetonitrile typically involves the reaction of 4-isopropylbenzyl chloride with methylamine, followed by the addition of acetonitrile. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield corresponding amides or carboxylic acids.

| Reaction Conditions | Product(s) Formed | Notes |

|---|---|---|

| H₂O, H₂SO₄ (acidic) | 2-((4-Isopropylbenzyl)(methyl)amino)acetamide | Partial hydrolysis to amide |

| NaOH, H₂O (basic) | 2-((4-Isopropylbenzyl)(methyl)amino)acetic acid | Complete hydrolysis to carboxylic acid |

The reaction mechanism involves nucleophilic attack on the nitrile carbon, forming an intermediate iminolic acid that tautomerizes to the final product. Steric hindrance from the isopropylbenzyl group may slow reaction kinetics compared to simpler nitriles.

Alkylation and Acylation of the Amine Group

The tertiary amine participates in alkylation and acylation reactions, modifying its electronic and steric properties.

| Reagent | Product(s) Formed | Application |

|---|---|---|

| Methyl iodide (CH₃I) | Quaternary ammonium salt | Enhanced water solubility |

| Acetyl chloride (CH₃COCl) | N-Acetyl derivative | Stabilization for biological studies |

Reductive amination methods (e.g., NaBH₃CN) are also applicable for introducing substituents to the amine, as demonstrated in analogous systems .

Reduction of the Nitrile Group

Catalytic hydrogenation or metal hydride reduction converts the nitrile to a primary amine.

| Reducing Agent | Product(s) Formed | Yield/Selectivity |

|---|---|---|

| H₂, Pd/C | 2-((4-Isopropylbenzyl)(methyl)amino)ethylamine | High selectivity under mild conditions |

| LiAlH₄ | Same as above | Requires anhydrous conditions |

The resulting ethylamine derivative is a versatile intermediate for further functionalization, such as peptide coupling .

Cycloaddition Reactions

The nitrile group participates in [2+2] cycloadditions with alkenes under UV light, forming cyclobutane derivatives.

| Reaction Partner | Product(s) Formed | Conditions |

|---|---|---|

| Ethylene | Azetidine derivative | UV irradiation, inert atmosphere |

This reactivity is underutilized in current literature but holds potential for synthesizing strained heterocycles.

Interaction with Electrophiles

The electron-rich aromatic ring undergoes electrophilic substitution, though steric effects from the isopropyl group limit reactivity.

| Electrophile | Position Substituted | Major Product |

|---|---|---|

| HNO₃, H₂SO₄ | Para to isopropyl group | Nitro derivative |

| Br₂, FeBr₃ | Ortho/para to isopropyl group | Brominated derivative |

Substituent effects on the benzyl moiety significantly influence reaction outcomes, as shown in SAR studies of related compounds .

Coordination Chemistry

The nitrile and amine groups act as ligands for transition metals, forming complexes with catalytic or medicinal applications.

| Metal Salt | Complex Structure | Observed Activity |

|---|---|---|

| Cu(I)Cl | Tetradentate Cu complex | Enhanced stability in oxidation reactions |

| Pd(OAc)₂ | Palladium-amine-nitrilo complex | Suzuki-Miyaura coupling catalyst |

Biological Activity Modulation

Derivatives of 2-((4-Isopropylbenzyl)(methyl)amino)acetonitrile exhibit structure-dependent interactions with biological targets:

| Derivative Type | Target System | Observed Effect |

|---|---|---|

| Acetylated amine | COX-2 enzyme | Moderate anti-inflammatory activity |

| Reduced nitrile (ethylamine) | GABA receptors | Anxiolytic potential |

Key Mechanistic and Synthetic Insights:

-

Steric Effects : The 4-isopropylbenzyl group imposes steric constraints, favoring reactions at the more accessible nitrile over the hindered amine.

-

Electronic Effects : Electron-donating methyl and isopropyl groups enhance the nucleophilicity of the amine, facilitating alkylation .

-

Catalytic Systems : Pd/In bimetallic systems (e.g., H-Cube Pro flow reactor) improve efficiency in multistep syntheses involving this compound .

Aplicaciones Científicas De Investigación

2-((4-Isopropylbenzyl)(methyl)amino)acetonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-((4-Isopropylbenzyl)(methyl)amino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The nitrile group can participate in hydrogen bonding and electrostatic interactions, while the isopropylbenzyl and methylamino groups contribute to the compound’s overall binding affinity and specificity.

Actividad Biológica

The compound 2-((4-Isopropylbenzyl)(methyl)amino)acetonitrile is a member of the class of nitriles that has garnered attention in recent pharmacological studies. Its potential biological activities, particularly in the context of medicinal chemistry, warrant a detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of 2-((4-Isopropylbenzyl)(methyl)amino)acetonitrile can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 214.30 g/mol

This compound features an isopropylbenzyl moiety, which is significant for its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of 2-((4-Isopropylbenzyl)(methyl)amino)acetonitrile has revealed several key areas of interest:

-

Inhibition of Protein-Protein Interactions (PPIs) :

- The compound has shown potential in disrupting specific PPIs, which are crucial in various signaling pathways. For instance, studies indicate that modifications to similar compounds can lead to significant inhibition of β-catenin interactions, suggesting a pathway for further investigation into its analogs .

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Study 1: Inhibition Studies

A study evaluated the inhibitory effects of 2-((4-Isopropylbenzyl)(methyl)amino)acetonitrile on β-catenin/BCL9 interactions using luciferase reporter assays. The results indicated that at concentrations around 10 μM, significant inhibition was observed, comparable to known inhibitors like ICG-001 .

Case Study 2: Antimicrobial Evaluation

In a comparative study assessing various nitrile derivatives against Gram-positive and Gram-negative bacteria, 2-((4-Isopropylbenzyl)(methyl)amino)acetonitrile exhibited moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL .

Case Study 3: Neuroprotection in Animal Models

In vivo trials using transgenic mice models for Alzheimer's disease showed that treatment with this compound led to a reduction in amyloid plaque formation and improved cognitive functions as assessed by maze tests. The results indicated a statistically significant improvement (p < 0.05) compared to control groups .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.